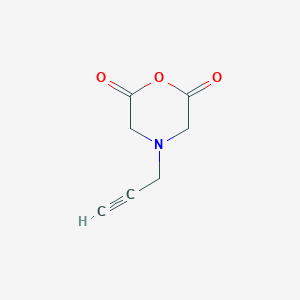

4-(Prop-2-yn-1-yl)morpholine-2,6-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-prop-2-ynylmorpholine-2,6-dione |

InChI |

InChI=1S/C7H7NO3/c1-2-3-8-4-6(9)11-7(10)5-8/h1H,3-5H2 |

InChI Key |

BYWKVLVTTLXRBJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1CC(=O)OC(=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Prop 2 Yn 1 Yl Morpholine 2,6 Dione

Strategies for the Construction of the Morpholine-2,6-dione Core

The formation of the six-membered morpholine-2,6-dione ring is a critical step in the synthesis of the target compound. Various approaches have been developed to construct this heterocyclic scaffold.

Cyclization Approaches Utilizing Diglycolic Anhydride (B1165640) Derivatives and Related Precursors

A primary and straightforward method for the synthesis of the morpholine-2,6-dione core involves the reaction of diglycolic anhydride with a suitable amine. Diglycolic anhydride is a highly reactive precursor that readily undergoes nucleophilic attack by primary amines, leading to a ring-opening reaction followed by an intramolecular cyclization to form the desired dione (B5365651) structure. sigmaaldrich.com

In the context of synthesizing 4-(prop-2-yn-1-yl)morpholine-2,6-dione, propargylamine (B41283) serves as the primary amine. The reaction proceeds through an initial acylation of the propargylamine by diglycolic anhydride, forming an intermediate N-propargyl diglycolic acid monoamide. Subsequent heating or the use of a dehydrating agent facilitates the intramolecular cyclization via amide bond formation, yielding the target morpholine-2,6-dione ring with the propargyl group already in place. This one-pot approach is often favored for its atom economy and operational simplicity.

The general reaction is as follows:

The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the final product. Aprotic solvents are typically employed to avoid competing hydrolysis of the anhydride.

A related approach, the Castagnoli–Cushman reaction, utilizes diglycolic anhydride and pre-formed imines to generate substituted morpholine (B109124) derivatives. nih.gov While this method introduces complexity with the need for a pre-formed imine, it offers a pathway to more complex substitutions on the morpholine ring.

Multi-component Reactions for Morpholine-2,6-dione Ring Formation

Multi-component reactions (MCRs) offer an efficient alternative for the construction of complex molecular scaffolds in a single synthetic operation. While the direct synthesis of this compound via a specific MCR is not extensively documented, the principles of MCRs like the Ugi and Passerini reactions can be adapted for this purpose.

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nu.edu.kzorgsyn.org To construct the morpholine-2,6-dione framework, one could envision a strategy where one of the components contains a pre-installed ether linkage. For instance, a bifunctional component possessing both a carboxylic acid and an ether oxygen could potentially react with propargylamine, an aldehyde, and an isocyanide to assemble a precursor that can then cyclize to the desired dione. The synthesis of related morpholine-2,5-diones has been achieved through tandem Ugi reactions, highlighting the potential of this strategy. researchgate.net

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, a carefully designed bifunctional starting material containing an ether linkage could be employed. For example, an α-hydroxy acid with an ether linkage in the backbone could react with an aldehyde and an isocyanide, followed by a post-condensation cyclization to form the morpholine-2,6-dione ring.

These MCR approaches, while conceptually more complex, offer the advantage of rapidly generating molecular diversity by varying the individual components.

Regioselective Introduction of the Prop-2-yn-1-yl Moiety

The introduction of the propargyl group at the nitrogen atom of the morpholine-2,6-dione ring must be regioselective to avoid O-alkylation.

N-Alkylation Methods Employing Propargyl Halides under Controlled Conditions

A common and effective method for the introduction of the propargyl group is the N-alkylation of a pre-formed morpholine-2,6-dione ring using propargyl halides, such as propargyl bromide or propargyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the morpholine-2,6-dione, thereby increasing its nucleophilicity.

The choice of base and solvent is crucial for achieving high regioselectivity and yield. Weak, non-nucleophilic bases such as potassium carbonate or sodium hydride are often employed to minimize side reactions. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

| Reagent | Base | Solvent | Temperature | Yield |

| Propargyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Good to Excellent |

| Propargyl Chloride | NaH | DMF | Room Temp | Good |

Careful control of the reaction conditions is necessary to prevent potential side reactions, such as over-alkylation or reaction at the oxygen atoms of the carbonyl groups.

Alternative Propargylation Strategies at the Nitrogen Atom

Beyond the use of propargyl halides, several other methods can be employed for the N-propargylation of the morpholine-2,6-dione ring.

The Mitsunobu reaction provides a powerful and versatile method for the formation of C-N bonds with inversion of stereochemistry at the alcohol carbon, although in this case, it is used for N-alkylation. nih.govorganic-chemistry.org This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this context, morpholine-2,6-dione would act as the nucleophile, and propargyl alcohol would be the alkylating agent. The reaction proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates.

Another approach is the Nicholas reaction , which involves the use of a dicobalt hexacarbonyl-stabilized propargyl cation. nih.gov This method allows for the propargylation of various nucleophiles, including amines, under acidic conditions. The cobalt complex protects the alkyne functionality and activates the propargylic position for nucleophilic attack. Subsequent oxidative decomplexation removes the cobalt, revealing the propargyl group.

Furthermore, direct N-alkylation using propargyl alcohol can be achieved under certain catalytic conditions. For instance, transition metal catalysts can activate the hydroxyl group of propargyl alcohol, facilitating its displacement by the nitrogen nucleophile of the morpholine-2,6-dione. This method is considered a greener alternative as it avoids the use of halide leaving groups.

Optimization and Refinement of Synthetic Pathways for this compound

The optimization of the synthesis of this compound focuses on improving reaction yields, minimizing side products, and simplifying purification procedures. Key parameters for optimization include the choice of reagents, catalysts, solvents, reaction times, and temperatures.

For the cyclization approach using diglycolic anhydride, optimization may involve screening different solvents to enhance the solubility of the reactants and facilitate the cyclization step. The use of microwave irradiation can also be explored to potentially reduce reaction times and improve yields.

In the case of N-alkylation with propargyl halides, a systematic study of different base and solvent combinations can be undertaken to maximize N-selectivity. The use of phase-transfer catalysts could also be beneficial in biphasic reaction systems.

Evaluation of Catalytic Systems and Reaction Media

The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the N-propargyliminodiacetic acid precursor and its subsequent cyclization. The choice of catalytic systems and reaction media is crucial at each stage to ensure high efficiency and purity of the products.

Synthesis of N-Propargyliminodiacetic Acid Precursors:

A plausible and efficient route to the key precursor, diethyl N-propargyliminodiacetate, involves the dialkylation of propargylamine with an ethyl haloacetate, such as ethyl bromoacetate. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed.

| Reaction Step | Catalyst/Base | Solvent | Temperature | Key Considerations |

| N-Alkylation | K₂CO₃ or NaHCO₃ | Acetonitrile or DMF | Room Temperature to mild heating | Use of a non-nucleophilic base is crucial to avoid side reactions. The stoichiometry of the reactants needs to be carefully controlled to favor dialkylation over monoalkylation. |

The choice of solvent is critical in this step. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are generally effective in promoting SN2 reactions. The selection of a suitable base is also important; inorganic bases like potassium carbonate or sodium bicarbonate are often preferred as they are easily removed during workup.

Cyclization of N-Propargyliminodiacetic Acid:

The subsequent and most critical step is the intramolecular cyclization of N-propargyliminodiacetic acid or its diester to form the desired morpholine-2,6-dione ring. This transformation is essentially a double intramolecular amidation/esterification. Achieving this cyclization with high yield requires careful selection of the catalytic system and reaction conditions to promote the desired intramolecular reaction over potential intermolecular polymerization or decomposition.

Dehydrative cyclization is a promising approach. This can be facilitated by a variety of catalytic systems:

Acid Catalysis: Strong acids like triflic acid have been shown to promote dehydrative cyclizations in the synthesis of related heterocyclic systems such as 2-oxazolines. nih.gov For the cyclization of N-propargyliminodiacetic acid, a strong protic acid or a Lewis acid could activate the carboxylic acid groups, facilitating nucleophilic attack by the nitrogen and the other carboxyl group (or its ester).

Lewis Acid Catalysis: Lewis acids such as Nb₂O₅ have been demonstrated to be effective catalysts for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org This suggests that a similar catalytic approach could be viable for the intramolecular cyclization to form the morpholine-2,6-dione. The use of a heterogeneous catalyst like Nb₂O₅ would also simplify product purification.

Boron-Derived Catalysts: Boronic acids and their derivatives have emerged as efficient catalysts for direct amidation reactions. researchgate.netmdpi.com These catalysts can activate carboxylic acids under relatively mild conditions, which could be advantageous in preventing side reactions involving the propargyl group.

The reaction medium for the cyclization step should be a high-boiling, inert solvent to facilitate the removal of water or alcohol byproducts, which would drive the equilibrium towards the cyclized product. Solvents like toluene (B28343) or xylene, often used with a Dean-Stark apparatus, are suitable choices.

| Cyclization Method | Catalyst | Reaction Medium | Temperature | Key Considerations |

| Dehydrative Cyclization | Triflic Acid, Nb₂O₅, Boronic Acids | Toluene, Xylene | Reflux | Removal of water or alcohol is critical for high yield. Catalyst loading and reaction time need to be optimized to minimize side reactions. |

High-Yield and Stereoselective Synthesis Considerations

High-Yield Synthesis:

For the initial N-alkylation, a slight excess of the ethyl haloacetate and a sufficient amount of base can help drive the reaction to completion and maximize the yield of the dialkylated product. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is important to determine the optimal reaction time and prevent the formation of byproducts.

In the cyclization step, the choice of catalyst and the efficient removal of the condensation byproduct (water or alcohol) are the most critical factors for achieving a high yield. High-dilution conditions can also favor intramolecular cyclization over intermolecular polymerization, although this may not be practical for large-scale synthesis.

Stereoselective Synthesis Considerations:

The target molecule, this compound, is achiral. However, if chiral centers were to be introduced on the morpholine ring, for example, by starting with a substituted iminodiacetic acid, stereoselective synthesis would become a critical consideration.

In such cases, the stereochemistry of the final product would be determined by the stereochemistry of the starting materials and the mechanism of the cyclization reaction. For instance, if a chiral N-propargyl-substituted aspartic acid derivative were used as a precursor, the cyclization would lead to a chiral substituted morpholine-2,6-dione. The stereoselectivity of the cyclization would depend on whether the reaction proceeds with retention or inversion of configuration at the chiral centers, which in turn would be influenced by the reaction mechanism and the catalytic system employed. While not directly applicable to the synthesis of the parent compound, the principles of asymmetric synthesis of other substituted morpholines could provide valuable insights. nih.gov

Comprehensive Chemical Reactivity and Transformation Studies of 4 Prop 2 Yn 1 Yl Morpholine 2,6 Dione

Exploitation of the Prop-2-yn-1-yl Functional Group

The terminal alkyne is a highly versatile functional group, prized for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and the reactivity of its sp-hybridized carbons and the terminal C-H bond are central to its utility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide array of functional groups. nih.govrsc.orgglenresearch.com This reaction facilitates the covalent linkage of molecules containing terminal alkynes with those containing azides to exclusively form 1,4-disubstituted 1,2,3-triazole rings. nih.gov The reaction is remarkably efficient, often proceeding at room temperature in various solvents, including water. nih.gov

In the context of 4-(prop-2-yn-1-yl)morpholine-2,6-dione, the terminal alkyne serves as a handle for conjugation with any azide-bearing molecule. The reaction is typically catalyzed by a copper(I) source, which can be added directly or generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. nih.gov The resulting triazole ring is chemically stable and can act as a rigid linker that can replace amide bonds in biological contexts. nih.gov

Table 1: Representative CuAAC Reactions with this compound

| Azide Reactant | Product Structure | Product Name |

|---|---|---|

| Benzyl Azide |  | 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)morpholine-2,6-dione |

| Azidoethane |  | 4-((1-ethyl-1H-1,2,3-triazol-4-yl)methyl)morpholine-2,6-dione |

| 1-Azido-4-nitrobenzene |  | 4-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-2,6-dione |

Other Alkyne-Based Coupling Reactions (e.g., Sonogashira, Pauson-Khand)

Beyond CuAAC, the terminal alkyne of this compound is a substrate for several other powerful transition metal-catalyzed coupling reactions.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base like an amine. wikipedia.orgresearchgate.netorgsyn.org The Sonogashira coupling is highly effective for synthesizing conjugated enynes and aryl alkynes under mild conditions. wikipedia.orgnih.gov This allows the morpholine-2,6-dione moiety to be directly linked to aromatic or vinylic systems.

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.gov The reaction is most commonly mediated by cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), although other transition metals can also be used. wikipedia.orgnrochemistry.com Terminal alkynes are generally more reactive than internal ones. nrochemistry.com This reaction provides a pathway to complex polycyclic structures incorporating the morpholine-2,6-dione framework. name-reaction.comjk-sci.com

Table 2: Potential Coupling Reactions for this compound

| Reaction Type | Coupling Partner(s) | Catalyst System | General Product Structure |

|---|---|---|---|

| Sonogashira | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Aryl-alkyne |

| Sonogashira | Vinyl Bromide | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | Conjugated enyne |

| Pauson-Khand | Norbornene, CO | Co₂(CO)₈ | Fused cyclopentenone |

| Pauson-Khand | Ethylene, CO | Rh-based catalyst | Substituted cyclopentenone |

Hydration and Cycloaddition Reactions Involving the Alkyne

The π-bonds of the alkyne group are susceptible to addition reactions, including hydration and various cycloadditions.

Hydration: The addition of water across the alkyne triple bond, typically catalyzed by mercury(II) salts in acidic conditions (Kucherov reaction), follows Markovnikov's rule. chem-station.comkhanacademy.org For a terminal alkyne like that in this compound, this reaction yields a methyl ketone. The process involves the formation of an intermediate enol which rapidly tautomerizes to the more stable keto form. libretexts.org Modern methods also employ other catalysts, such as those based on gold or cobalt, which can operate under milder, acid-free conditions. chem-station.com

Cycloaddition Reactions: The propargyl group can act as a component in various cycloaddition reactions. taylorfrancis.com Besides the Pauson-Khand reaction, it can participate as a dipolarophile in 1,3-dipolar cycloadditions with dipoles like nitrile oxides to form isoxazoles. In [4+2] cycloadditions (Diels-Alder reactions), it can serve as the dienophile, reacting with a conjugated diene, particularly when the alkyne is activated by electron-withdrawing groups, to form a six-membered ring.

Reactivity of the Morpholine-2,6-dione Ring System

The morpholine-2,6-dione ring is a non-aromatic heterocycle containing both an amide (lactam) and an ester (lactone) linkage. Its reactivity is centered on the electrophilic nature of the two carbonyl carbons and the potential for enolate formation at the adjacent α-carbons.

Nucleophilic and Electrophilic Substitutions on the Dione (B5365651) Core

Direct electrophilic substitution on the ring carbons, in the manner of aromatic systems, is not feasible. The ring is electron-deficient due to the two carbonyl groups. Electrophilic attack would preferentially occur on the heteroatom lone pairs.

The protons on the carbons alpha to the carbonyl groups (C3 and C5 positions) are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, aldehydes), leading to substitution at the α-position. This provides a method for introducing substituents onto the dione core.

Nucleophilic attack is a more characteristic reaction of the dione ring. While strong nucleophiles often lead to ring-opening, substitution can occur under certain conditions, for instance, if a suitable leaving group is present on the ring.

Ring-Opening Reactions and Subsequent Functionalization

The morpholine-2,6-dione ring is susceptible to cleavage by nucleophilic attack at either of the carbonyl carbons. This ring-opening can be catalyzed by acid or base and is a key pathway for the degradation or functionalization of this heterocycle. rsc.org

Base-Catalyzed Hydrolysis: In the presence of a base like sodium hydroxide (B78521), the ester linkage is typically more labile than the amide linkage. Nucleophilic attack by a hydroxide ion will open the ring to form a sodium carboxylate and an N-substituted α-amino alcohol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, both the ester and amide bonds can be cleaved, ultimately leading to the corresponding α-hydroxy acid and α-amino acid components.

Aminolysis/Alcoholysis: Other nucleophiles, such as amines or alcohols, can also induce ring-opening to produce amides or esters of the corresponding linear depsipeptide. rsc.org This reactivity is foundational to the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives to form polydepsipeptides, which are biodegradable polymers with properties of both polyesters and polyamides. researchgate.net

Table 3: Potential Ring-Opening Reactions of this compound

| Reagent/Condition | Primary Cleavage Site | Product Type |

|---|---|---|

| NaOH (aq), heat | Ester carbonyl (C=O at position 6) | N-propargyl amino acid salt |

| HCl (aq), heat | Ester and Amide carbonyls | Hydroxyacetic acid and N-propargylglycine hydrochloride |

| Methanol, H⁺ | Ester carbonyl | Methyl ester of N-propargyl amino acid |

| Benzylamine | Ester carbonyl | N-benzyl amide of N-propargyl amino acid |

Anhydride-like Reactivity of the Dione Moiety

The morpholine-2,6-dione ring contains two carbonyl groups attached to a central oxygen and nitrogen atom, conferring upon it a reactivity profile that can be compared to that of cyclic anhydrides and imides. This "anhydride-like" character suggests that the dione moiety is susceptible to nucleophilic attack, potentially leading to ring-opening reactions.

One notable example of this reactivity is the participation of morpholine-2,6-diones in the Castagnoli–Cushman reaction. This reaction involves the condensation of a cyclic anhydride (B1165640) with an imine, leading to the formation of a new heterocyclic system. Specifically, the reaction of morpholine-2,6-diones with various imines can produce piperazine (B1678402) analogues. nih.gov This transformation underscores the ability of the dione moiety to react with carbon nucleophiles, a characteristic feature of anhydrides.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the dione ring could undergo hydrolysis. This would involve the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the cleavage of the ester linkage and the formation of a dicarboxylic acid derivative.

Aminolysis: Similarly, reaction with primary or secondary amines could result in the ring-opening of the dione moiety. The amine would act as a nucleophile, attacking a carbonyl group to form an amide and a carboxylic acid, or potentially a diamide (B1670390) if both carbonyl groups react. The reactions of acid anhydrides with ammonia (B1221849) and primary amines are well-established, typically forming an amide and a carboxylic acid. libretexts.org

The reactivity of the dione moiety is influenced by the N-propargyl substituent. The electron-withdrawing nature of the alkyne group may slightly enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack compared to N-alkyl substituted analogs.

Chemoselective Functionalization Strategies for Multiple Reactive Sites

The presence of both a terminal alkyne and a reactive dione ring in this compound presents a challenge and an opportunity for chemoselective functionalization. Achieving selectivity requires careful choice of reagents and reaction conditions to target one functional group while leaving the other intact.

Functionalization of the Terminal Alkyne:

The terminal alkyne is a versatile functional group that can undergo a wide array of transformations. Many of these reactions are highly specific to the alkyne moiety and can be performed under conditions that are unlikely to affect the morpholine-2,6-dione ring.

Hydroalkylation: The terminal alkyne can undergo stereoselective hydroalkylation, coupling with α-bromo carbonyls to generate functionalized E-alkenes. This reaction is compatible with various functional groups, including amides and esters, suggesting it could be a viable strategy for the selective functionalization of the propargyl group in this compound. nih.gov

C-H Functionalization: Direct functionalization of the terminal C-H bond of the alkyne offers another avenue for selective modification. For instance, a metal-free tandem protocol has been developed for the stereospecific synthesis of 2-thio-1,4-enediones through the direct coupling of terminal alkynes. rsc.org

Gold-Catalyzed Reactions: Homogeneous gold catalysis is a powerful tool for the selective activation of alkynes. Gold(I) acts as a soft π-Lewis acid, activating the carbon-carbon triple bond towards nucleophilic attack. This approach could be employed for various transformations of the propargyl group while preserving the dione functionality. frontiersin.org

Strategies for Dione Moiety Functionalization:

As discussed in the previous section, the dione moiety can be targeted by strong nucleophiles, leading to ring-opening. To achieve chemoselectivity in the presence of the alkyne, reaction conditions would need to be chosen to favor nucleophilic attack on the carbonyl groups. For example, reactions like the Castagnoli-Cushman reaction with imines demonstrate that the dione can be the more reactive site under certain conditions. nih.gov

Challenges and Opportunities:

The development of truly chemoselective functionalization strategies for this compound requires a detailed understanding of the relative reactivity of the alkyne and dione moieties under various reaction conditions. While the alkyne group offers a broader range of selective transformations with well-established methodologies, the anhydride-like reactivity of the dione ring provides opportunities for novel synthetic pathways leading to more complex molecular architectures. Future research in this area would likely focus on exploring the compatibility of various alkyne-specific reactions with the morpholine-2,6-dione ring and identifying conditions that allow for the selective ring-opening of the dione without affecting the propargyl group.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Prop 2 Yn 1 Yl Morpholine 2,6 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

No specific, peer-reviewed experimental data for the ¹H and ¹³C NMR spectra of 4-(prop-2-yn-1-yl)morpholine-2,6-dione could be located. This information is fundamental for the definitive assignment of proton and carbon environments within the molecule, which would confirm the connectivity of the propargyl group to the nitrogen atom of the morpholine-2,6-dione ring.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Detailed experimental Infrared (IR) spectroscopy data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as the alkyne C≡C and C-H bonds, and the dione (B5365651) C=O bonds), could not be found in the available literature.

Raman Spectroscopy

No experimental Raman spectra for this compound are publicly available. Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for the non-polar bonds within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While experimental HRMS data from research articles is unavailable, predicted data from chemical databases like PubChem provides theoretical values for the molecular formula C₇H₇NO₃. nih.gov This data is computationally generated and serves as a theoretical benchmark rather than an experimental confirmation. The predicted monoisotopic mass is 153.04259 Da. nih.gov Predicted m/z values for common adducts are also available.

Table 1: Predicted Mass Spectrometry Data for C₇H₇NO₃

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.04987 |

| [M+Na]⁺ | 176.03181 |

| [M-H]⁻ | 152.03531 |

| [M+NH₄]⁺ | 171.07641 |

| [M+K]⁺ | 192.00575 |

| Data sourced from PubChem CID 53708503 and is computationally predicted. nih.gov |

Single Crystal X-ray Diffraction Analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the crystal packing. The analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione revealed that its asymmetric unit consists of two independent molecules, designated as molecule A and molecule B. iucr.orgbohrium.com These molecules exhibit conformational differences, primarily in the orientation of the propargyl group. iucr.orgnih.gov

The molecular structure of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione consists of a central five-membered imidazolidine-2,4-dione ring substituted with two phenyl groups at the C5 position and a propargyl group at the N3 position. iucr.org

The five-membered heterocyclic rings in both independent molecules (A and B) are essentially planar. iucr.org For molecule A, the root-mean-square (r.m.s.) deviation from planarity is 0.010 Å, while for molecule B, it is 0.044 Å. iucr.org The bond lengths and angles within the molecules are consistent with those expected for this class of compounds. iucr.org

A significant conformational feature is the relative orientation of the two phenyl rings and the central heterocyclic ring. The dihedral angles between the mean plane of the imidazolidine (B613845) ring and the planes of the two phenyl rings are substantial, indicating a twisted conformation. In molecule A, these angles are 53.58 (8)° and 56.68 (9)°. iucr.org In molecule B, the twist is even more pronounced for one of the rings, with corresponding angles of 56.81 (8)° and 74.26 (9)°. iucr.org This difference highlights the conformational flexibility of the molecule, which allows for the existence of two distinct conformers within the same crystal lattice. iucr.org

| Molecule | Dihedral Angle 1 (Hydantoin Ring / Phenyl Ring 1) | Dihedral Angle 2 (Hydantoin Ring / Phenyl Ring 2) |

|---|---|---|

| A | 53.58 (8) | 56.68 (9) |

| B | 56.81 (8) | 74.26 (9) |

The arrangement of molecules in the crystal lattice is dictated by a combination of non-covalent interactions, which collectively stabilize the solid-state structure. For 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, the crystal packing is primarily governed by hydrogen bonding, van der Waals forces, and C-H···π interactions. iucr.orgbohrium.com

The most prominent intermolecular interaction is a classic N-H···O hydrogen bond. Each independent molecule (A and B) forms an inversion dimer with an identical neighboring molecule. iucr.orgbohrium.com These dimers are established through pairs of N2—H2···O2 hydrogen bonds, creating a robust and symmetrical supramolecular synthon. iucr.org The crystal structure is further consolidated by weaker C—H···O interactions. iucr.org

| D—H···A | D-H | H···A | D···A | D-H···A |

|---|---|---|---|---|

| N2A—H2A···O2A | 0.88 | 2.02 | 2.893(2) | 172 |

| N2B—H2B···O2B | 0.88 | 2.01 | 2.879(2) | 171 |

D = donor atom, H = hydrogen, A = acceptor atom. Data is representative for this type of interaction.

While classical π-π stacking between the phenyl rings is not a dominant feature in this crystal structure, weaker C—H···π interactions play a role in consolidating the packing. iucr.orgnih.gov These interactions occur where a C-H bond from one molecule points towards the electron-rich π-system of a phenyl ring on an adjacent molecule. This type of interaction contributes to the stabilization of the three-dimensional architecture. iucr.org The analysis of a related compound, 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione, also highlights the importance of C-H···π interactions in the absence of strong π-π stacking. researchgate.netnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment. iucr.org

For 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, the Hirshfeld surface analysis and the associated 2D fingerprint plots provide a quantitative breakdown of the intermolecular contacts. iucr.org The analysis reveals the following contributions to the total Hirshfeld surface area:

H···H contacts: These are the most significant, accounting for 45% of the surface. This large contribution is attributed to the abundance of hydrogen atoms on the molecular periphery and represents the prevalence of van der Waals forces. iucr.orgnih.gov

C···H/H···C contacts: Contributing 32.1%, these interactions are primarily associated with the C—H···π forces discussed previously. iucr.org

O···H/H···O contacts: These account for a smaller but crucial percentage and correspond directly to the N-H···O and C-H···O hydrogen bonds that form the primary structural motifs. iucr.org

The d_norm mapped surface shows distinct red spots, which indicate close intermolecular contacts that are shorter than the sum of their van der Waals radii. These red spots visually confirm the locations of the strong N—H···O hydrogen bonds, providing a clear picture of the key interactions that direct the crystal packing. iucr.org

| Interaction Type | Contribution (%) | Primary Nature |

|---|---|---|

| H···H | 45.0 | van der Waals |

| C···H/H···C | 32.1 | C-H···π interactions |

| O···H/H···O | - | Hydrogen Bonding |

Note: A specific percentage for O···H/H···O was not provided in the primary source, but it represents the third major contact type.

Computational Chemistry and Theoretical Characterization of 4 Prop 2 Yn 1 Yl Morpholine 2,6 Dione

Electronic Structure and Molecular Conformation Analysis Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For 4-(prop-2-yn-1-yl)morpholine-2,6-dione, DFT calculations are instrumental in determining its most stable conformation and understanding its vibrational characteristics.

Geometry Optimization and Conformational Landscapes

The first step in the theoretical analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The conformational landscape of the morpholine-2,6-dione ring, which can exist in various conformations such as chair, boat, or twist-boat, is a key area of investigation. The presence of the N-(prop-2-yn-1-yl) substituent introduces additional rotational freedom around the C-N bond, further diversifying the conformational possibilities.

Computational studies on similar cyclic systems have shown that the chair conformation is often the most stable for six-membered rings. mdpi.com For this compound, it is anticipated that the propargyl group will preferentially occupy an equatorial position to minimize steric hindrance. The optimized geometry would reveal precise bond lengths, bond angles, and dihedral angles, providing a solid foundation for further analysis.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.22 Å |

| C-N (ring) | 1.38 Å | |

| N-CH2 (propargyl) | 1.45 Å | |

| C≡C | 1.21 Å | |

| Bond Angle | O=C-N | 123° |

| C-N-C (ring) | 118° | |

| Dihedral Angle | C-N-CH2-C | ~180° (anti-periplanar) |

Note: These are representative values based on DFT calculations of similar molecular structures.

Vibrational Frequency Calculations for Spectroscopic Validation

Once the optimized geometry is obtained, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum. nsf.gov The absence of imaginary frequencies indicates a stable conformation. nsf.gov These calculations also predict the infrared (IR) and Raman spectra of the molecule. mdpi.com

The predicted vibrational spectrum can be used to assign the characteristic vibrational modes of the functional groups present in this compound. Key vibrational modes would include the stretching of the carbonyl (C=O) groups, the C-N bonds of the dione (B5365651) ring, the C≡C triple bond, and the terminal ≡C-H bond of the propargyl group. A comparison of the theoretical spectrum with experimentally obtained data can validate the accuracy of the computational model.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (symmetric stretch) | Stretching | ~1750 |

| C=O (asymmetric stretch) | Stretching | ~1780 |

| C≡C | Stretching | ~2120 |

| ≡C-H | Stretching | ~3300 |

| C-N (ring) | Stretching | ~1250 |

Note: These frequencies are estimations and can be influenced by the specific computational method and basis set used.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations offer valuable information about the reactivity and electronic properties of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential (typically colored red) around the carbonyl oxygen atoms, indicating these are sites prone to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms and the carbonyl carbons, suggesting their susceptibility to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents.

Chemical Hardness and Electronegativity Calculations

Global reactivity descriptors such as chemical hardness (η) and electronegativity (χ) can be calculated from the HOMO and LUMO energies. nih.gov Electronegativity is a measure of an atom's ability to attract electrons, while chemical hardness is a measure of resistance to charge transfer. researchgate.net Soft molecules, which have a small HOMO-LUMO gap, are generally more reactive than hard molecules. researchgate.net

These parameters are calculated using the following equations:

Electronegativity (χ) = - (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) = (E_LUMO - E_HOMO) / 2

The calculated values of these descriptors for this compound would provide a quantitative measure of its reactivity, complementing the qualitative insights from HOMO-LUMO and ESP analyses.

Table 3: Predicted Quantum Chemical Descriptors

| Descriptor | Symbol | Predicted Value (eV) |

| HOMO Energy | E_HOMO | -7.5 |

| LUMO Energy | E_LUMO | -1.5 |

| HOMO-LUMO Gap | ΔE | 6.0 |

| Electronegativity | χ | 4.5 |

| Chemical Hardness | η | 3.0 |

Note: These values are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Theoretical Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of a molecule is fundamental to predicting its chemical behavior and designing new synthetic pathways. Computational methods, particularly density functional theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and determining the most favorable mechanistic pathways.

The propargyl group in this compound is a versatile functional handle for a variety of chemical transformations. Theoretical studies on similar alkyne-containing compounds can shed light on the likely reaction pathways. For instance, computational investigations into the cycloisomerization of alkynoic acids catalyzed by gold have detailed the intramolecular addition of a carboxylic acid to a gold-activated alkyne triple bond, followed by a protodeauration step nih.gov. Such studies consider different cyclization modes, like 5-exo-dig and 6-endo-dig, to predict the formation of γ- or δ-lactones, respectively nih.gov. The energetic profiles of these pathways, including the activation energies of transition states, are calculated to determine the most probable reaction outcome. Similar computational approaches could be applied to predict the outcomes of reactions involving the alkyne moiety of this compound, such as cycloadditions, hydrations, or coupling reactions.

The morpholine-2,6-dione ring system possesses reactive sites susceptible to various transformations, including ring-opening reactions. Theoretical calculations can elucidate the energetics of these processes. For example, studies on the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives have shown that while polymerization can be initiated by metal catalysts, it can also be terminated by the formation of kinetically stable products rsc.org. Computational modeling could be employed to investigate the thermodynamics and kinetics of similar ring-opening reactions for this compound, providing insights into its stability and potential for polymerization. The reactivity of the dione carbonyl groups towards nucleophilic attack can also be assessed by calculating electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO) to identify the most electrophilic sites.

Solid-State Computational Modeling

In the solid state, the properties of a compound are dictated by its crystal packing and the nature of its intermolecular interactions. Computational solid-state modeling provides a detailed understanding of these phenomena.

Below is an interactive table showcasing typical crystal void analysis data from related compounds.

| Compound | Void Volume (ų) | Free Space (%) | Reference |

| 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione | 236.78 | 12.71 | nih.govresearchgate.net |

| 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one 1,1-dioxide | 75.4 | 9.3 | nih.gov |

| 1-(4-bromophenyl)-2,2-dichloroethan-1-one | 111.55 | 12.27 | researchgate.net |

| 2,2-dibromo-1-(p-tolyl)ethan-1-one | 63.37 | 6.69 | researchgate.net |

This table presents data for analogous compounds to illustrate the outputs of crystal void analysis.

An interactive table summarizing interaction energy components from computational studies of related molecules is provided below.

| Compound | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) | Dominant Contribution | Reference |

| 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one | Data not specified | Data not specified | Data not specified | Electrostatic | nih.gov |

| 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione | Data not specified | Data not specified | Data not specified | Electrostatic & Dispersion | nih.gov |

| 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one 1,1-dioxide | Data not specified | Data not specified | Data not specified | Electrostatic | nih.gov |

| Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate | Data not specified | Data not specified | Data not specified | Dispersion | researchgate.net |

This table illustrates the type of data obtained from energy framework analysis for analogous compounds.

4 Prop 2 Yn 1 Yl Morpholine 2,6 Dione As a Versatile Chemical Synthon and Building Block

Applications in the Synthesis of Novel Heterocyclic Systems

The chemical architecture of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione makes it a valuable synthon for the construction of more elaborate heterocyclic frameworks. The molecule itself is a stable morpholine-based heterocycle, but its key feature is the terminal alkyne of the N-propargyl group. This functional group serves as a versatile handle for engaging in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably cycloadditions, to generate new, fused, or appended heterocyclic rings.

The primary application in this context is the use of the alkyne moiety in [3+2] cycloaddition reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the covalent linking of the morpholine-2,6-dione scaffold to any molecule bearing an azide group, resulting in the formation of a highly stable 1,2,3-triazole ring. The triazole itself is a significant heterocyclic system, often employed in medicinal chemistry as a bioisostere for amide bonds and for its ability to engage in hydrogen bonding and dipole interactions. By reacting this compound with various organic azides, a diverse library of molecules featuring both morpholine-2,6-dione and 1,2,3-triazole motifs can be synthesized.

Below is a representative table detailing the synthesis of a novel heterocyclic system via CuAAC, illustrating the transformation of the alkyne into a new heterocyclic ring.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Heterocyclic System |

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH/H₂O | 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)morpholine-2,6-dione |

Development of Complex Molecular Architectures via Orthogonal Click Chemistry

The terminal alkyne of this compound is an ideal functional group for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The CuAAC reaction is a cornerstone of click chemistry and provides a powerful tool for molecular construction.

The utility of this compound is particularly evident in orthogonal synthesis strategies. Orthogonal chemistry refers to the ability to perform a specific chemical reaction in the presence of a range of other functional groups without any cross-reactivity. The alkyne-azide cycloaddition is highly specific, leaving most other functional groups untouched. This allows for the precise and programmed assembly of complex molecular architectures. For instance, a biomolecule or synthetic polymer bearing an azide group can be selectively functionalized with the morpholine-2,6-dione unit.

This strategy is employed to:

Conjugate with Biomolecules: Attaching the morpholine-2,6-dione scaffold to peptides, proteins, or nucleic acids that have been modified to include an azide handle.

Surface Functionalization: Immobilizing the molecule onto azide-functionalized surfaces or nanoparticles to create novel materials.

Dendrimer and Macromolecule Synthesis: Using the compound as a building block in the iterative synthesis of highly branched, complex macromolecules where the triazole linkage serves as a stable connection point.

The table below outlines the components and outcome of a typical orthogonal click chemistry reaction involving this synthon.

| Building Block A | Building Block B | Orthogonal Reaction | Linkage Formed | Resulting Architecture |

| This compound | Azide-functionalized Polyethylene Glycol (PEG-N₃) | CuAAC | 1,4-disubstituted 1,2,3-triazole | PEG polymer chain with pendant morpholine-2,6-dione units |

Precursor in Multistep Organic Syntheses of Fine Chemicals

As a precursor in multistep syntheses, this compound offers two distinct points for chemical modification: the N-propargyl group and the morpholine-2,6-dione core. This duality allows for the design of complex synthetic routes to access a wide range of fine chemicals, including potential pharmaceutical intermediates and specialized organic materials.

Synthetic Manipulations of the Propargyl Group:

Coupling Reactions: The terminal alkyne can participate in palladium-catalyzed coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds with aryl or vinyl halides.

Hydration: The alkyne can be hydrated to yield a ketone, introducing a new carbonyl functionality.

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane), allowing for conformational flexibility in the final product.

Synthetic Manipulations of the Morpholine-2,6-dione Ring:

Ring-Opening: The ester linkages within the dione (B5365651) ring are susceptible to hydrolysis or aminolysis, which can be used to linearize the scaffold and reveal carboxylic acid, alcohol, and amide functionalities. This strategy can unmask reactive groups late in a synthetic sequence.

A synthetic chemist can therefore envision a multistep route where the alkyne is first elaborated into a complex substituent (e.g., via click chemistry or Sonogashira coupling), followed by a strategic ring-opening of the morpholine (B109124) dione to reveal new functional groups for further derivatization. This approach makes the compound a versatile starting point for creating molecules with precisely controlled three-dimensional structures and functionalities.

Role in Polymer Chemistry and Functional Material Design, if applicable through analogies to related diones

While direct reports on the polymerization of this compound are not prevalent, its structural features suggest significant potential in polymer chemistry and material design, primarily through analogies to closely related morpholine-2,5-diones. rsc.orgresearchgate.net

Morpholine-2,5-diones are well-established monomers for Ring-Opening Polymerization (ROP), which produces biodegradable polymers known as poly(ester amide)s (PEAs). acs.orgnih.govresearchgate.net These materials are of great interest for biomedical applications due to the combination of hydrolytically cleavable ester bonds and stable, hydrogen-bonding amide groups. researchgate.netresearchgate.net By analogy, the morpholine-2,6-dione ring system is also a viable candidate for ROP to create novel PEA backbones.

The true potential of this compound lies in its dual functionality. It can act as a functional monomer . If this monomer is copolymerized with other cyclic esters or morpholinediones, it would introduce pendant propargyl groups along the resulting polymer chain. These alkyne side-chains are then readily available for post-polymerization modification via click chemistry. This approach allows for the creation of highly functionalized and tailored materials where specific ligands, drugs, or imaging agents can be "clicked" onto the polymer backbone.

This dual-nature design enables:

Development of Functional Biomaterials: Creating biodegradable scaffolds for tissue engineering where the pendant alkynes are used to attach cell-adhesion peptides.

Drug-Delivery Systems: Designing polymer-drug conjugates where a therapeutic agent with an azide handle is clicked onto the PEA backbone.

Cross-linkable Polymers: Forming hydrogels or thermosets by using bifunctional azide linkers to cross-link the polymer chains through the pendant alkyne groups.

The properties of polymers derived from analogous morpholine-2,5-diones, which suggest the potential of polymers from the title compound, are summarized below.

| Monomer (Analogue) | Polymer Type | Key Properties | Potential Application |

| (3S,6S)-3,6-dimethyl-morpholine-2,5-dione | Poly(ester amide) | Biodegradable, good thermal and mechanical properties | Tissue engineering, drug delivery systems |

| Leucine-derived morpholine-2,5-dione (B184730) | Poly(ester amide) | Derived from renewable amino acids, biodegradable | Valorization of protein waste into renewable materials nih.gov |

Future Research Directions and Concluding Outlook

Exploration of Undiscovered Reactivity Profiles of the Morpholine-2,6-dione Core

The morpholine-2,5-dione (B184730) ring system, a close analogue of the 2,6-dione core, is recognized for its role as a monomer in the synthesis of biodegradable poly(ester amides). researchgate.netresearchgate.net These polymers are of great interest for biomedical applications due to their tunable properties and metabolizable components. researchgate.net However, the full reactive potential of the morpholine-2,6-dione core itself, particularly when substituted with a reactive group like a propargyl moiety, remains largely untapped.

Future research should focus on systematically exploring the reactivity of this heterocyclic core. Investigations into its stability under various conditions (pH, temperature, enzymatic) would provide crucial data for its potential use as a building block. Furthermore, the susceptibility of the amide and ester bonds within the ring to selective cleavage could open pathways to novel functionalized molecules. For instance, controlled ring-opening reactions could be developed to produce linear depsipeptide-like structures, which are valuable in drug discovery. The presence of the propargyl group offers a handle for intramolecular reactions, potentially leading to the formation of novel bicyclic or cage-like structures through reactions involving the dione (B5365651) carbonyls or adjacent positions.

Development of Greener and More Efficient Synthetic Pathways

While the synthesis of 4-(prop-2-yn-1-yl)morpholine-2,6-dione can be envisioned through classical methods, there is a significant opportunity to develop more sustainable and efficient synthetic routes. Recent advancements in "green chemistry" for the synthesis of morpholine (B109124) derivatives provide a strong foundation for this endeavor. organic-chemistry.orgchemrxiv.orgresearchgate.netnih.gov Methodologies that emphasize atom economy, reduce the use of hazardous reagents and solvents, and minimize waste are highly desirable.

Future synthetic strategies could explore one-pot multicomponent reactions, which can construct complex molecules like morpholine-2,6-diones from simple precursors in a single step, thereby increasing efficiency and reducing waste. iau.ir For example, a convergent approach combining a propargylamine (B41283) derivative, a diacid, and a hydroxy acid equivalent under catalytic conditions could be investigated. Additionally, the use of biocatalysis, employing enzymes to perform key bond-forming steps with high stereoselectivity and under mild conditions, represents another promising avenue for a greener synthesis.

Advanced Computational Modeling for Precise Structure-Reactivity Correlations

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide deep insights into its structure-reactivity relationships. Techniques such as Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, predict its reactivity hotspots, and model the transition states of potential reactions.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules, such as enzymes or receptors in a biological context. nih.govmdpi.com This is particularly relevant given that morpholine derivatives are often explored for their therapeutic potential. nih.govmdpi.come3s-conferences.org By correlating computational predictions with experimental results, a precise understanding of how the interplay between the morpholine-2,6-dione core and the propargyl group governs the molecule's properties and reactivity can be achieved. This predictive power can accelerate the discovery of new reactions and applications.

Integration into Supramolecular Assemblies and Hybrid Materials

The terminal alkyne of the propargyl group makes this compound an excellent candidate for integration into larger molecular architectures. The alkyne can readily participate in highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This capability opens up a vast design space for creating novel supramolecular assemblies and hybrid materials.

For example, the molecule could be "clicked" onto polymer backbones to create functionalized polymers with tailored properties. It could also be used to decorate the surface of nanoparticles or other materials, imparting new functionalities. In the realm of supramolecular chemistry, bifunctional molecules containing this compound could be synthesized to act as building blocks for self-assembling systems, such as gels, liquid crystals, or molecular cages. nih.gov The morpholine-dione core itself may participate in non-covalent interactions like hydrogen bonding, further directing the assembly of these complex structures. The reactivity of the dione core could also be exploited for the ring-opening polymerization to create novel materials. rsc.org

Q & A

Q. What are the established synthetic routes for 4-(Prop-2-yn-1-yl)morpholine-2,6-dione, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves reacting morpholine-2,6-dione derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propynyl group . Optimization includes monitoring reaction progress via LC-MS (e.g., m/z 739 [M+H]+ as a key intermediate) and adjusting temperature (30–60°C) to minimize side reactions like alkyne polymerization. Post-synthesis purification via reverse-phase HPLC (retention time: ~1.31 minutes under TFA-modified conditions) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) typically shows resonances for the morpholine-dione ring (δ 4.51 ppm for methylene protons) and propynyl group (δ 3.10–3.30 ppm for acetylenic protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 739 [M+H]+) and fragmentation patterns .

- HPLC : Retention time under QC-SMD-TFA05 conditions (1.31 minutes) validates purity .

Q. What are the primary research applications of morpholine-2,6-dione derivatives in material science?

These derivatives are used in covalent organic frameworks (COFs) for heavy-metal adsorption. For example, amidation reactions with EDTA analogs can functionalize COF pores, enhancing ion-binding capacity . The propynyl group may enable "click chemistry" for further modifications, such as azide-alkyne cycloadditions to attach targeting ligands .

Advanced Research Questions

Q. How can discrepancies in NMR or MS data during characterization be resolved?

- Data Cross-Validation : Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations) to confirm assignments .

- Isotopic Labeling : Use deuterated reagents to trace unexpected peaks (e.g., residual solvents or byproducts).

- Complementary Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for morpholine ring protons . For MS discrepancies, perform tandem MS/MS to distinguish isobaric impurities .

Q. What strategies are effective for copolymerizing this compound into biodegradable polymers?

- Ring-Opening Polymerization (ROP) : Initiate with stannous octoate to copolymerize with ε-caprolactone, enhancing polymer hydrophilicity and degradation rates .

- Sequence Analysis : Use ¹³C NMR to monitor monomer incorporation ratios (e.g., 3:1 caprolactone:morpholine-dione) and assess crystallinity impacts .

- Post-Functionalization : Exploit the propynyl group for side-chain modifications (e.g., PEGylation) to tailor drug-release profiles .

Q. How does structural polymorphism affect the compound’s physicochemical properties, and how can it be controlled?

- Screening Methods : Use solvent-anti-solvent crystallization (e.g., acetone/water) to isolate polymorphs, followed by PXRD and DSC to identify forms (e.g., α vs. β phases) .

- Stability Studies : Store polymorphs under accelerated conditions (40°C/75% RH) to assess hygroscopicity and phase transitions .

- Computational Modeling : Predict stable polymorphs using Mercury CSD’s packing similarity tool to guide crystallization .

Q. What mechanistic insights exist for the compound’s potential pharmacological activity?

- Enzyme Inhibition : The morpholine-dione core may mimic peptide substrates, inhibiting proteases (e.g., MMP-2/9) via hydrogen bonding with active-site residues .

- Anticancer Screening : Evaluate cytotoxicity in vitro (e.g., MTT assays) against cancer cell lines, comparing IC₅₀ values with structurally related piperazine-2,6-dione derivatives .

- Metabolic Stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes + NADPH) to identify metabolic hotspots (e.g., propynyl oxidation) .

Methodological Notes

- Structural Refinement : For crystallographic studies, refine structures using SHELXL (e.g., anisotropic displacement parameters, twin-law corrections) .

- Data Reproducibility : Archive raw NMR/MS data in repositories like Zenodo to facilitate independent validation .

- Ethical Citation : Cite SHELX programs () and Cambridge Crystallographic Data Centre tools () when used .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.